molecular formula C4H6ClN3O2 B1434986 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl CAS No. 1445951-85-8

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl

Cat. No.: B1434986
CAS No.: 1445951-85-8
M. Wt: 163.56 g/mol
InChI Key: NTTLOCJSSSEPGL-UHFFFAOYSA-N
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Description

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with xanthine oxidase, an enzyme involved in purine metabolism, where it acts as a mixed-type inhibitor . This interaction is crucial as it can modulate the production of uric acid, potentially offering therapeutic benefits for conditions like gout. Additionally, the compound’s triazole ring allows it to form stable complexes with various metal ions, which can further influence its biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. By inhibiting xanthine oxidase, the compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage in cells . This reduction in ROS can lead to decreased activation of stress-related signaling pathways, such as the MAPK pathway, ultimately affecting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of xanthine oxidase, forming a stable complex that prevents the enzyme from catalyzing its substrate . This binding is facilitated by the triazole ring, which interacts with key amino acid residues within the enzyme’s active site. Additionally, the compound’s carboxylic acid group can form hydrogen bonds with the enzyme, further stabilizing the inhibitor-enzyme complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its inhibitory effects on xanthine oxidase remain consistent, although slight decreases in activity may occur due to gradual degradation. In vitro studies have also indicated that the compound can maintain its efficacy over multiple cell culture passages, suggesting good stability and sustained activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits xanthine oxidase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of the compound in the liver and kidneys, highlighting the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. By inhibiting xanthine oxidase, the compound reduces the conversion of hypoxanthine to xanthine and xanthine to uric acid This inhibition can lead to decreased levels of uric acid in the body, which is beneficial for managing hyperuricemia and gout

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Its solubility in aqueous environments allows it to be readily absorbed by cells, where it can exert its biochemical effects. Additionally, the compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase and other biomolecules The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles Its ability to form stable complexes with metal ions may influence its localization within certain cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-amino-1,2,3-triazole with methyl chloroformate, followed by hydrolysis to yield the desired carboxylic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 1,2,4-Triazole derivatives
  • 1,2,3-Triazole derivatives

Uniqueness

5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other triazole derivatives, it exhibits higher potency in certain applications, such as enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

5-methyl-2H-triazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.ClH/c1-2-3(4(8)9)6-7-5-2;/h1H3,(H,8,9)(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTLOCJSSSEPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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